N-(9-ethyl-9H-carbazol-3-yl)-1,3-benzodioxole-5-carboxamide
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a carbazole moiety linked to a benzodioxole structure via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of 9-ethyl-9H-carbazole: This is achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Synthesis of 9-ethyl-9H-carbazol-3-carbaldehyde: The 9-ethyl-9H-carbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Formation of the final compound: The 9-ethyl-9H-carbazol-3-carbaldehyde is then reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the desired product
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the carbazole moiety.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted carbazole derivatives.
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is explored for use in optoelectronic devices due to its unique electronic properties.
Biological Studies: It is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which N-(9-ethyl-9H-carbazol-3-yl)-1,3-benzodioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to cellular tumor antigen p53, influencing cell cycle regulation and apoptosis . The pathways involved include modulation of gene expression and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)methylene-3,4-dimethylisoxazol-5-amine
- 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-1,3-benzodioxole-5-carboxamide is unique due to its combination of a carbazole and benzodioxole moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in optoelectronic devices.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-2-24-18-6-4-3-5-16(18)17-12-15(8-9-19(17)24)23-22(25)14-7-10-20-21(11-14)27-13-26-20/h3-12H,2,13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHHKEDKHWUZNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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